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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzonitrile

Cat. No.: B088415 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-2-
nitrobenzonitrile

Abstract
This technical guide provides a comprehensive analysis of the spectral data for the compound

5-Hydroxy-2-nitrobenzonitrile (CAS No: 13589-74-7).[1][2] As a key intermediate in medicinal

chemistry and materials science, rigorous structural confirmation is paramount. This document

consolidates predicted and analogous experimental data for Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for

researchers, scientists, and drug development professionals, offering not only spectral

interpretation but also the underlying scientific rationale and field-proven protocols for data

acquisition. The methodologies described herein are designed to be self-validating, ensuring

the highest degree of scientific integrity.

Introduction to 5-Hydroxy-2-nitrobenzonitrile
5-Hydroxy-2-nitrobenzonitrile is an aromatic compound featuring three key functional groups:

a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) group arranged on a benzene ring. This

specific substitution pattern dictates its chemical reactivity and its unique spectral signature.

Accurate characterization using orthogonal analytical techniques like NMR, IR, and MS is

essential for verifying its identity, purity, and stability.
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Property Value Source

Molecular Formula C₇H₄N₂O₃ [1][2]

Molecular Weight 164.12 g/mol [1][2]

CAS Number 13589-74-7 [1][2]

| IUPAC Name | 5-hydroxy-2-nitrobenzonitrile |[1] |

Below is the chemical structure of 5-Hydroxy-2-nitrobenzonitrile, which forms the basis for all

subsequent spectral predictions and interpretations.

5-Hydroxy-2-nitrobenzonitrile

C

C N

C C_N

C

CH

C

H

C

O

HO O

N

H

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-nitrobenzonitrile
https://www.chemscene.com/13589-74-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-nitrobenzonitrile
https://www.chemscene.com/13589-74-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-nitrobenzonitrile
https://www.chemscene.com/13589-74-7.html
https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-2-nitrobenzonitrile
https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://www.benchchem.com/product/b088415?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Molecular Structure of 5-Hydroxy-2-nitrobenzonitrile.

Integrated Analytical Workflow
A robust characterization of a novel or synthesized compound follows a logical progression.

The workflow below illustrates the synergistic use of MS, IR, and NMR to move from basic

mass verification to detailed structural elucidation.

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms

in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and

¹³C, we can deduce the carbon-hydrogen framework.

¹H NMR Spectral Analysis
In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal

provide detailed information about the electronic environment and connectivity of protons.

Predicted ¹H NMR Spectrum: The aromatic region of 5-Hydroxy-2-nitrobenzonitrile is

expected to show an AMX spin system for the three non-equivalent aromatic protons.

H-6: This proton is ortho to the electron-withdrawing nitro group and will be the most

deshielded, appearing furthest downfield. It will be split by H-4 into a doublet.

H-4: This proton is ortho to the nitrile group and meta to the nitro group. It will be split by H-3

and H-6, likely appearing as a doublet of doublets.

H-3: This proton is ortho to the hydroxyl group and meta to the nitrile group. It will be split by

H-4 into a doublet.

-OH: The hydroxyl proton is exchangeable and its chemical shift is highly dependent on

solvent, concentration, and temperature.[3] It typically appears as a broad singlet.

Data Summary: Predicted ¹H NMR Chemical Shifts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://www.benchchem.com/product/b088415?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/orgpage/nmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Predicted δ (ppm) Multiplicity
Coupling Constant
(J)

H-6 8.2 - 8.4 d J = ~2-3 Hz (meta)

H-4 7.6 - 7.8 dd
J = ~8-9 Hz (ortho),

~2-3 Hz (meta)

H-3 7.2 - 7.4 d J = ~8-9 Hz (ortho)

| 5-OH | 5.0 - 11.0 | br s | N/A |

¹³C NMR Spectral Analysis
¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides

insight into their chemical environment (e.g., hybridization, attachment to electronegative

atoms).

Predicted ¹³C NMR Spectrum: The molecule has 7 distinct carbon atoms, and thus 7 signals

are expected in the ¹³C NMR spectrum.

C-CN (C-1): The carbon of the nitrile group typically appears around 115-120 ppm.

C-NO₂ (C-2): The carbon attached to the nitro group is significantly deshielded, appearing

around 145-150 ppm.

C-OH (C-5): The carbon bearing the hydroxyl group is also deshielded, typically appearing in

the 155-160 ppm range.

Aromatic Carbons (C-3, C-4, C-6): These carbons will resonate in the typical aromatic region

of 110-140 ppm, with their exact shifts influenced by the attached substituents.

Quaternary Carbons (C-1, C-2, C-5): These carbons typically show lower intensity signals

compared to protonated carbons.

Data Summary: Predicted ¹³C NMR Chemical Shifts
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Carbon Predicted δ (ppm) Notes

C-5 (C-OH) 155 - 160 Deshielded by oxygen

C-2 (C-NO₂) 145 - 150 Deshielded by nitro group

C-4 130 - 135 Aromatic CH

C-6 125 - 130 Aromatic CH

C-1 (quat.) 118 - 122
Quaternary carbon adjacent to

CN

C-CN 115 - 120 Nitrile carbon

| C-3 | 110 - 115 | Aromatic CH, shielded by OH |

Experimental Protocol for NMR Data Acquisition
This protocol is based on standard methodologies for small molecule analysis in solution-state

NMR.[4]

Sample Preparation: Accurately weigh 5-10 mg of 5-Hydroxy-2-nitrobenzonitrile and

dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR

tube. Ensure the sample is fully dissolved.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400-600 MHz).

Insert the sample into the magnet and allow it to equilibrate to the probe temperature

(typically 25 °C).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:
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Apply a standard 90° pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (a 60s delay is

recommended for quantitative analysis).[4]

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆

at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups within a molecule. Each functional group absorbs infrared radiation at a characteristic

frequency (wavenumber), corresponding to its specific vibrational modes (e.g., stretching,

bending).

Predicted IR Spectrum: The IR spectrum of 5-Hydroxy-2-nitrobenzonitrile is expected to

show strong, characteristic absorption bands for its three primary functional groups.
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O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic

of the hydroxyl group, with the broadening due to hydrogen bonding.[5]

C≡N Stretch: A sharp, intense peak is expected for the nitrile group. For aromatic nitriles,

conjugation shifts this peak to a lower wavenumber, typically in the 2220-2240 cm⁻¹ range.

[6]

NO₂ Stretches: The nitro group will exhibit two distinct stretching vibrations: an asymmetric

stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Aromatic C=C and C-H Stretches: Multiple sharp peaks will appear in the 1400-1600 cm⁻¹

region due to C=C bond stretching within the aromatic ring. Aromatic C-H stretches will be

observed above 3000 cm⁻¹.

Data Summary: Characteristic IR Absorption Bands

Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad

Aromatic C-H C-H Stretch 3000 - 3100 Medium, Sharp

Nitrile (-C≡N) C≡N Stretch 2220 - 2240 Strong, Sharp

Aromatic Ring C=C Stretch 1400 - 1600 Medium-Strong

Nitro (-NO₂) Asymmetric Stretch 1500 - 1570 Strong

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O)

and crystal-related absorptions.
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Sample Application: Place a small amount of the 5-Hydroxy-2-nitrobenzonitrile powder

directly onto the center of the ATR crystal.

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure,

ensuring good contact between the sample and the crystal surface.

Spectrum Acquisition:

Collect the sample spectrum. A typical scanning range is 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation,

Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible

manner. The resulting fragmentation pattern serves as a molecular fingerprint.

Predicted Mass Spectrum: The molecular weight of 5-Hydroxy-2-nitrobenzonitrile is 164.12

g/mol .[1] The high-resolution mass should be 164.0222 Da. In an EI mass spectrum, a peak

corresponding to the molecular ion (M⁺·) is expected at m/z = 164.

Fragmentation Pathway: Aromatic compounds are relatively stable, so the molecular ion peak

is often prominent.[7] Fragmentation is driven by the loss of stable neutral molecules or

radicals.

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (·NO₂,

46 Da), which would lead to a fragment ion at m/z = 118.

Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide (CO,

28 Da) from the phenolic ring is a characteristic process, which would lead to a fragment at

m/z = 136.[8]

Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN, 27 Da).
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Data Summary: Predicted Key Ions in EI Mass Spectrum

m/z
Proposed Fragment
Identity

Notes

164 [C₇H₄N₂O₃]⁺· Molecular Ion (M⁺·)

136 [M - CO]⁺· Loss of carbon monoxide

118 [M - NO₂]⁺ Loss of nitro group

| 90 | [M - NO₂ - CO]⁺ | Subsequent loss of CO after NO₂ |

The proposed fragmentation pathway is visualized below.

[M]⁺·
m/z = 164

[M - CO]⁺·
m/z = 136

- CO

[M - NO₂]⁺
m/z = 118

- NO₂

[M - NO₂ - CO]⁺
m/z = 90

- CO
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Caption: Proposed EI fragmentation pathway for 5-Hydroxy-2-nitrobenzonitrile.

Experimental Protocol for GC-MS Data Acquisition
This protocol assumes the use of a Gas Chromatograph (GC) for sample introduction coupled

to a Mass Spectrometer (MS) with an EI source.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as ethyl acetate or dichloromethane.
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GC Method Setup:

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25

µm).

Injection: Inject 1 µL of the sample solution in split or splitless mode. Set the injector

temperature to 250 °C.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp

the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

MS Method Setup:

Ion Source: Electron Ionization (EI) at the standard energy of 70 eV.[9]

Source Temperature: Set to ~230 °C.

Mass Analyzer: Set to scan a mass range of m/z 40-400.

Detector: Allow for a solvent delay of 2-3 minutes to prevent filament damage.

Data Analysis:

Identify the GC peak corresponding to the compound of interest.

Extract the mass spectrum from this peak.

Identify the molecular ion peak and analyze the major fragment ions to confirm the

structure. Compare the spectrum to a library database (e.g., NIST, Wiley) if available.

Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous structural

characterization of 5-Hydroxy-2-nitrobenzonitrile. NMR spectroscopy elucidates the carbon-

hydrogen framework and the precise connectivity of the atoms. IR spectroscopy confirms the

presence of the key hydroxyl, nitrile, and nitro functional groups through their characteristic
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vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides a

fragmentation pattern consistent with the proposed structure. The protocols and interpretive

frameworks presented in this guide offer a robust system for the validation of this compound,

ensuring its suitability for downstream applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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